2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7) is a highly functionalized aromatic building block characterized by its unique combination of an electron-withdrawing nitrile group, an activated fluorine atom, and a cross-coupling-ready bromine atom. In industrial and pharmaceutical synthesis, it is primarily procured for its orthogonal reactivity profile, which allows sequential Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig) on the same ring [1]. This distinct reactivity makes it a critical precursor for synthesizing complex 1,2,3-trisubstituted benzenes, active pharmaceutical ingredients (APIs) like SMARCA2 degraders, and advanced optoelectronic materials, offering superior processability and step-economy compared to less differentiated dihalobenzonitriles [2].
Substituting 2-bromo-6-fluorobenzonitrile with closely related analogs severely limits synthetic flexibility and process efficiency. Symmetrical comparators like 2,6-difluorobenzonitrile are restricted to dual SNAr pathways and strongly resist standard palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C-F bond[1]. Conversely, mono-halogenated alternatives such as 2-bromobenzonitrile lack the highly activated fluorine necessary for facile, metal-free SNAr, preventing the efficient construction of 1,2,3-trisubstituted scaffolds without additional catalytic steps. Even 2-chloro-6-fluorobenzonitrile, while structurally similar, exhibits significantly lower reactivity in oxidative addition steps during cross-coupling, often requiring elevated temperatures, specialized ligands, or resulting in substantially lower yields when reacting with sterically hindered nucleophiles [2].
2-Bromo-6-fluorobenzonitrile enables highly regioselective, two-step functionalization that is impossible with symmetrical analogs. In the synthesis of thermally activated delayed fluorescent (TADF) emitters, 2-bromo-6-fluorobenzonitrile successfully undergoes an initial SNAr at the fluorine position (140 °C, Cs2CO3) followed by a Buchwald-Hartwig cross-coupling at the bromine position (110 °C, Pd2(dba)3) to yield the target complex. A baseline comparator like 2,6-difluorobenzonitrile cannot execute this sequence because the C-F bond is inert to standard Pd-catalyzed cross-coupling, restricting it to dual SNAr reactions and preventing the introduction of diverse amine donors required for the final product [1].
| Evidence Dimension | Regioselective sequential functionalization capability |
| Target Compound Data | 2-Bromo-6-fluorobenzonitrile (Enables sequential SNAr and Buchwald-Hartwig coupling) |
| Comparator Or Baseline | 2,6-Difluorobenzonitrile (Fails Pd-catalyzed cross-coupling step) |
| Quantified Difference | 100% orthogonal reactivity vs 0% cross-coupling viability under standard Pd conditions |
| Conditions | SNAr (Cs2CO3, DMF, 140 °C) followed by Buchwald-Hartwig (Pd2(dba)3, SPhos, toluene, 110 °C) |
Procuring this exact compound allows chemists to install two different nucleophiles regioselectively without requiring intermediate protection/deprotection steps.
The bromine atom in 2-bromo-6-fluorobenzonitrile provides a highly reactive site for oxidative addition, outperforming chlorinated analogs in complex coupling scenarios. When subjected to Suzuki-Miyaura cross-coupling using a MOF-808(Hf)-tethered palladium catalyst, 2-bromo-6-fluorobenzonitrile achieved a 90% isolated yield when reacted with boronic acids. In contrast, literature baselines for homologous aryl chlorides under similar nanoparticle or MOF-catalyzed conditions generally exhibit very low yields (<20%) unless activated by strongly electron-withdrawing groups at the para position. The superior leaving group ability of the bromide ensures high conversion even with sterically hindered or less reactive boronic acids [1].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura coupling |
| Target Compound Data | 2-Bromo-6-fluorobenzonitrile (90% isolated yield) |
| Comparator Or Baseline | Aryl chloride baselines (<20% yield under similar conditions) |
| Quantified Difference | >4.5-fold increase in product yield |
| Conditions | Pd-MOF-808 catalyst (1 mol% Pd), boronic acid (1.2 eq.), 80 °C, 18 h |
Maximizes throughput and minimizes catalyst loading when synthesizing complex biaryl intermediates for API manufacturing.
2-Bromo-6-fluorobenzonitrile provides a highly efficient, metal-free pathway for C-N bond formation in the synthesis of complex active pharmaceutical ingredients (APIs), such as SMARCA2 degraders. The strongly electron-withdrawing ortho-nitrile group activates the fluorine atom, allowing it to undergo rapid nucleophilic aromatic substitution (SNAr) with piperidine derivatives. If a buyer were to substitute this with 2-bromobenzonitrile, the lack of an activated fluorine would necessitate an additional palladium-catalyzed Buchwald-Hartwig coupling to form the same C-N bond. Utilizing 2-bromo-6-fluorobenzonitrile thus eliminates the need for expensive transition metal catalysts and specialized ligands in this synthetic step [1].
| Evidence Dimension | Catalyst requirement for C-N bond formation |
| Target Compound Data | 2-Bromo-6-fluorobenzonitrile (Metal-free SNAr) |
| Comparator Or Baseline | 2-Bromobenzonitrile (Requires Pd/ligand catalysis) |
| Quantified Difference | Saves 100% of transition metal catalyst costs for the initial amination step |
| Conditions | Reaction with piperidine derivatives to form SMARCA bromodomain binder intermediates |
Significantly reduces the cost of goods (COGs) and eliminates heavy metal remediation steps in early-stage API manufacturing.
2-Bromo-6-fluorobenzonitrile is an ideal core building block for TADF materials, where its orthogonal reactivity allows the sequential attachment of different donor molecules via SNAr and Buchwald-Hartwig couplings to precisely tune optoelectronic properties [1].
The compound is heavily utilized in medicinal chemistry to rapidly assemble complex functionalized benzenes. Its activated fluorine enables metal-free SNAr with complex amines, while the nitrile group can be subsequently hydrolyzed to an amide for intramolecular cyclization into quinazoline derivatives [2].
In late-stage functionalization and library synthesis, the bromine atom serves as an excellent handle for Suzuki-Miyaura cross-couplings. It delivers exceptionally high yields even with sterically hindered or unreactive boronic acids, outperforming chlorinated analogs and streamlining the production of biaryl libraries [3].
Irritant